2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-25-13-6-3-2-5-12(13)17(23)22-9-11(10-22)16-20-15(21-24-16)14-18-7-4-8-19-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCJJUIHKIMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the oxadiazole ring via a cyclization reaction involving hydrazine derivatives. The final step involves the coupling of the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield corresponding amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Preliminary research indicates that 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also being investigated. Oxadiazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Prabhakar et al., several synthesized oxadiazole derivatives were evaluated for their antimicrobial efficacy using the disc diffusion method. The results indicated that specific derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | C. albicans | 18 |
Case Study 2: Anticancer Activity
A recent publication highlighted the anticancer potential of various oxadiazole derivatives, including those similar to this compound. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
2.1.1. 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride (CAS: 1426290-16-5)
This compound shares the pyrimidine-oxadiazole-azetidine backbone but lacks the 2-(methylsulfanyl)benzoyl substituent. Instead, the azetidine nitrogen is protonated (hydrochloride salt). The absence of the benzoyl group reduces molecular weight (C₉H₁₀ClN₅O vs. C₁₈H₁₆N₅O₂S) and alters solubility and target interactions. The hydrochloride salt may enhance aqueous solubility but reduce lipophilicity compared to the neutral target compound .
2.1.2. 2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS: 1327529-06-5)
Here, the 2-(methylsulfanyl) group is replaced with a trifluoromethyl (CF₃) substituent. The CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability and influence π-π stacking interactions with aromatic residues in target proteins. The molecular weight (375.30 g/mol vs. 366.41 g/mol for the target compound) and hydrophobicity are higher due to the CF₃ group .
Substituent Effects on Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Electronic Nature of Substituent |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₆N₅O₂S | 366.41 | 2-(Methylsulfanyl)benzoyl | Electron-rich (S-CH₃ donation) |
| Trifluoromethyl Analog (CAS 1327529-06-5) | C₁₇H₁₂F₃N₅O₂ | 375.30 | 2-(Trifluoromethyl)benzoyl | Electron-deficient (CF₃ withdrawal) |
| Hydrochloride Derivative (CAS 1426290-16-5) | C₉H₁₀ClN₅O | 247.67 | None (protonated azetidine) | Polar, charged |
Key Observations :
- The CF₃ analog’s higher molecular weight and hydrophobicity may improve membrane permeability but reduce aqueous solubility .
Ligand-Based Similarity Screening
Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shows high structural similarity to its CF₃ and hydrochloride analogs. Tanimoto similarity scores (range: 0–1) would likely exceed 0.7 due to shared pyrimidine-oxadiazole-azetidine cores. However, the CF₃ group introduces distinct pharmacophoric features that may lead to divergent biological activities (e.g., kinase inhibition vs. antimicrobial effects) .
Activity Cliffs
Minor substituent changes can result in significant activity differences. For example:
- The methylsulfanyl group’s sulfur atom may participate in hydrogen bonding or metal coordination, whereas the CF₃ group’s fluorine atoms engage in hydrophobic interactions.
- The hydrochloride derivative’s charged azetidine may limit blood-brain barrier penetration compared to the neutral target compound .
Biological Activity
The compound 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS Number: 1331269-81-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.5 g/mol. The structure features an azetidine ring, a pyrimidine moiety, and a methylsulfanyl group, contributing to its unique biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and microbiology.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This was demonstrated in studies where derivatives showed selective cytotoxicity against various cancer cell lines such as HeLa and K562 with IC50 values ranging from 8.5 μM to 14.9 μM .
- Case Study : A study reported that derivatives of similar compounds exhibited significant cytotoxic effects against multiple cancer types. For example, one derivative showed an IC50 value of 0.00054 μg/mL against KB cells, outperforming traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Bacterial Inhibition : Studies on related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for effective compounds were determined, showing significant antibacterial activity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 8.9 μM | |
| Anticancer | K562 | 14.9 μM | |
| Antimicrobial | Bacillus subtilis | Not specified | |
| Antimicrobial | Escherichia coli | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Its structural features may allow it to modulate receptor activities that influence cellular signaling pathways related to inflammation and cancer progression.
- Membrane Permeability : The presence of the methylsulfanyl group enhances the compound's lipophilicity, facilitating membrane permeability and subsequent intracellular interactions.
Q & A
Q. What synthetic methodologies are recommended for preparing the compound, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step routes, including cyclization of precursors such as hydrazides and carbon disulfide under reflux (e.g., ethanol, 10 hours) to form the 1,2,4-oxadiazole core . Solvent-free grinding of intermediates (e.g., aldehydes with acetohydrazides) can improve efficiency and reduce byproducts . Critical factors include temperature control, dehydrating agents (e.g., phosphorus oxychloride), and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving azetidine and oxadiazole ring conformations. Note that twinned or high-resolution data may require robust parameterization .
- NMR : Employ - and -NMR to confirm methylsulfanyl and pyrimidine substituents. Compare with analogs like thienopyrimidine derivatives for peak assignments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How is the compound initially screened for biological activity in pharmacological studies?
Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) at concentrations of 1–50 µM. For receptor binding, employ fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (K). Reference structurally similar compounds, such as benzodioxole-containing analogs, to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace the methylsulfanyl group with ethylsulfanyl or arylthio moieties to assess steric/electronic effects on target binding .
- Core modifications : Substitute the azetidine ring with pyrrolidine or piperidine and evaluate changes in conformational flexibility via molecular docking (e.g., AutoDock Vina) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. Address contradictions by verifying assay reproducibility (n ≥ 3 replicates).
Q. What challenges arise in crystallographic refinement of the compound, and how are they resolved?
- Disorder in the azetidine ring : Apply SHELXL’s PART and SUMP instructions to model partial occupancy .
- Twinned data : Use the HKL-2 package for data integration and SHELXD for experimental phasing. Validate with R < 0.05 and CC > 90% .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms and constrain light atoms with ISOR.
Q. What advanced analytical strategies ensure purity and stability in long-term storage?
- HPLC : Optimize a C18 column (3.5 µm, 150 mm) with gradient elution (ACN:HO + 0.1% TFA). Monitor degradation products at 254 nm .
- Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (0.1 M HCl/NaOH) for 48 hours. LC-MS identifies hydrolyzed oxadiazole or oxidized sulfanyl byproducts .
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Isotope labeling : Synthesize -labeled pyrimidine and track binding via NMR titration with target enzymes (e.g., dihydrofolate reductase) .
- Kinetic assays : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. Fit data to the Morrison equation for K determination .
Q. What computational approaches predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hERG liability, and bioavailability. Cross-validate with in vitro microsomal stability assays (human liver microsomes, 1 mg/mL) .
- Density functional theory (DFT) : Calculate HOMO/LUMO energies to identify reactive sites prone to oxidation (e.g., sulfanyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
